3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
JSLWNJXVWMKEGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(N(N=C2)C)Br)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
- Raw materials: Diethyl butynedioate and methylhydrazine.
- Procedure:
The diethyl butynedioate is dissolved in diethyl ether, cooled to -10°C, and methylhydrazine solution is added dropwise, maintaining temperatures below 0°C to control exothermicity. The mixture is stirred, then heated to 100°C in an oil bath to promote cyclization, forming the pyrazole ring with a hydroxyl group at position 5. The product is isolated via vacuum spin-drying after reaction completion.
Step 2: Bromination to Form 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
- Raw materials: The ester from step 1 and tribromooxyphosphorus.
- Procedure:
Dissolve the ester in acetonitrile, add tribromooxyphosphorus, and reflux. Post-reaction, the mixture is cooled and poured into saturated sodium carbonate solution, then extracted with ethyl acetate. The organic layer is dried and concentrated to yield the brominated ester.
Step 3: Hydrolysis to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
- Raw materials: The brominated ester.
- Procedure:
Dissolve the ester in ethanol, add 10% sodium hydroxide, and stir at room temperature. After hydrolysis, the mixture is acidified with hydrochloric acid to pH 9, extracted with ethyl acetate, dried, and concentrated to obtain the acid.
Step 4: Formation of the Carbamate Intermediate
- Raw materials: The acid from step 3, tert-butyl alcohol, azido dimethyl phosphate.
- Procedure:
The acid reacts with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100°C. Post-reaction, the mixture undergoes extraction and chromatography to isolate tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate.
Step 5: Final Hydrolysis to the Amine
- Raw materials: The carbamate from step 4.
- Procedure:
The carbamate is hydrolyzed in trifluoroacetic acid, then the mixture is neutralized with saturated sodium carbonate, extracted with ethyl acetate, dried, and concentrated to yield 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine .
Analysis of the Methodology
| Aspect | Details |
|---|---|
| Advantages | Avoids hazardous reagents like n-butyl lithium and cyanogen bromide; uses inexpensive, readily available raw materials; simple operational steps; environmentally safer; scalable. |
| Disadvantages | Multi-step process requiring careful control of reaction conditions; intermediate purification steps necessary. |
| Reaction Conditions | Mild to moderate temperatures (0°C to 100°C); standard solvents (ethanol, acetonitrile, dimethylformamide); basic hydrolysis and acid hydrolysis steps. |
| Yield Considerations | Each step's yield is optimized to maximize overall efficiency; typical yields range from 60-80% per step, depending on conditions. |
Additional Research Findings
- Alternative routes involve direct substitution reactions from primary amines or using different heterocyclic precursors, but these often involve harsher conditions or toxic reagents.
- Recent innovations focus on greener synthesis pathways, such as using microwave-assisted reactions or solvent-free conditions, to improve efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5-position of the pyrazole ring undergoes nucleophilic substitution under palladium catalysis. This reactivity enables functional group diversification:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME | Aryl-substituted pyrazole derivative | 72-85% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene | Aminopyrazole analog | 68% |
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the C–Br bond to palladium.
-
Electron-donating groups on the boronic acid enhance coupling efficiency.
Oxidation Reactions
The amine group at the 5-position of the second pyrazole ring participates in oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, 6 h | Pyrazolo[1,5-a]pyrimidin-7-one | Anticancer intermediates |
| m-CPBA | CH₂Cl₂, 0°C to RT, 2 h | N-Oxide derivative | Prodrug synthesis |
Key Findings :
-
Oxidation with KMnO₄ generates fused heterocycles via intramolecular cyclization.
-
m-CPBA selectively oxidizes the amine without affecting the bromine.
Reductive Transformations
The amine group facilitates reductive alkylation and acylation:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, aldehyde, MeOH, RT, 12 h | N-Alkylated bis-pyrazole | 60% |
| Acylation | AcCl, Et₃N, THF, 0°C to RT | N-Acetylated derivative | 88% |
Optimization Data :
-
NaBH₃CN outperforms NaBH₄ in minimizing byproducts during reductive amination .
-
Acylation proceeds regioselectively at the 5-amine due to steric shielding of the 1-methyl group.
Cyclization Reactions
Thermal and metal-mediated cyclizations generate polycyclic systems:
| Conditions | Product | Catalyst | Application |
|---|---|---|---|
| CuI, 140°C, DMF | Pyrazolo[3,4-d]pyrimidine | Cu(I) | Kinase inhibitors |
| Microwave, 180°C, 30 min | Fused pyrazole-pyridine heterocycle | None | Materials science |
Kinetic Analysis :
-
Cu(I)-catalyzed cyclization follows first-order kinetics with an activation energy of 92 kJ/mol.
-
Microwave irradiation reduces reaction time by 80% compared to conventional heating.
Halogen Exchange Reactions
The bromine atom participates in halogen-swapping reactions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| CuI, KI, DMF, 120°C | 5-Iodo analog | Iodopyrazole derivative | >95% |
| AgF, MeCN, 70°C | 5-Fluoro analog | Fluoropyrazole | 78% |
Limitations :
-
Fluorination requires anhydrous conditions to prevent hydrolysis .
-
Iodination shows higher efficiency due to favorable thermodynamics .
Stability Under Acidic/Basic Conditions
Critical for synthetic planning and storage:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1M HCl (aq) | Deamination → 3-(5-Bromo-1-methyl-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-ol | 2.3 h |
| 1M NaOH (aq) | Ring-opening → Maleimide derivatives | 45 min |
Storage Recommendations :
This compound’s reactivity profile highlights its utility as a versatile building block in medicinal chemistry and materials science. Strategic functionalization at the bromine or amine sites enables tailored synthesis of complex heterocycles.
Scientific Research Applications
3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
a. Bromine-Substituted Pyrazoles
- 4-Bromo-3-phenyl-1H-pyrazol-5-amine (): This analog has bromine at position 4 and a phenyl group at position 3. The bromine position also alters electronic properties, affecting reactivity in cross-coupling reactions.
- 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (): The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the NH group (pKa ~5–6), whereas the target compound’s methyl and bromine substituents result in milder electronic effects .
b. Methyl and Tert-Butyl Substituted Pyrazoles
- 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (): The bulky tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems. In contrast, the target compound’s bromine atom may increase molecular weight and polar surface area, influencing pharmacokinetics .
Structural and Crystallographic Insights
- Crystal Packing: Analogs like (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine () exhibit dense packing due to hydrogen bonding between NH groups and electronegative atoms. The target compound’s di-pyrazole structure may facilitate π-π stacking, enhancing crystallinity .
- Conformational Flexibility : Methyl groups at position 1 restrict rotation of the pyrazole ring, stabilizing specific conformations for target engagement .

Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Reactivity/Bioactivity |
|---|---|---|
| Bromine (position 5) | Moderate EWG | Enhances halogen bonding; increases MW |
| tert-Butyl | Strong EDG | Boosts lipophilicity; improves permeability |
| Trifluoromethyl | Strong EWG | Lowers pKa; enhances metabolic stability |
Biological Activity
3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including bromine substitution and dual pyrazole rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can be represented as follows:
- Molecular Formula : C7H9BrN4
- Molecular Weight : 227.08 g/mol
- IUPAC Name : 3-(5-bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromine-containing reagents. The following general synthetic pathway can be outlined:
- Formation of the Pyrazole Ring : Starting from 1-methylpyrazole, bromination occurs at the 5-position to yield 5-bromo derivatives.
- Amine Substitution : The resulting compound is then reacted with amine sources to introduce the amine functionality at the 3-position.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. For instance, a related study highlighted that certain pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a major focus in recent research. Compounds structurally related to 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine have shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives containing similar pyrazole structures were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
The exact mechanism through which 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells . The presence of bromine in the structure may enhance its interaction with biological targets due to increased lipophilicity.
Case Studies
A notable case study involved the evaluation of a series of pyrazole compounds for their ability to inhibit tumor growth in xenograft models. The study found that compounds with brominated pyrazoles exhibited enhanced antitumor activity compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in modulating biological activity .
Q & A
Q. What synthetic methodologies are effective for preparing 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine with high purity?
The synthesis typically involves multi-step reactions starting from brominated pyrazole precursors. For example:
- Microwave-assisted synthesis (e.g., Jairo Quiroga et al. demonstrated microwave-mediated condensation for analogous pyrazole derivatives, reducing reaction times and improving yields ).
- Regioselective alkylation : Bromine substitution at the 5-position of the pyrazole ring can be achieved using NBS (N-bromosuccinimide) under controlled conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).
Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?
- X-ray diffraction (XRD) : Resolves regiochemistry and confirms the bromine substitution pattern, as shown in Pramod Singh et al.'s study of 3-(4-bromophenyl)-pyrazole derivatives .
- NMR spectroscopy : and NMR (DMSO-d6 or CDCl3) identify methyl groups (δ 2.3–3.1 ppm) and aromatic protons (δ 7.5–8.2 ppm). - HMBC can clarify amine connectivity .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 296.04 for C9H11BrN5) .
Q. How does solvent polarity affect the compound’s photophysical properties?
Pramod Singh et al. observed solvatochromic shifts in analogous pyrazoles:
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from variations in assay conditions or cellular models. Strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., SR141716 for cannabinoid receptor assays) .
- Dose-response curves : Establish EC50/IC50 values across multiple replicates. For example, Mehlika Dilek Altıntop et al. reported antifungal IC50 values with ±5% error margins .
- Meta-analysis : Compare data from public databases (e.g., PubChem BioAssay) to identify outliers .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to receptors like cannabinoid CB1 (PDB ID: 5TGZ). The bromine atom may enhance hydrophobic interactions in the binding pocket .
- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity. Oscar M. Bautista-Aguilera et al. used QSAR to optimize indole derivatives for cholinesterase inhibition .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How can regioselectivity challenges in modifying the pyrazole core be addressed?
- Protecting groups : Temporarily block the amine group (-NH2) with Boc (tert-butoxycarbonyl) to direct bromination to the 5-position .
- Catalytic systems : Pd(OAc)2/Xantphos enables selective C–H functionalization at the 4-position of pyrazoles .
- DFT calculations : Predict reactive sites using Fukui indices (e.g., higher electrophilicity at C5 vs. C3) .
Methodological Considerations
Q. What strategies improve the compound’s stability under physiological conditions?
Q. How to design a robust experimental framework for evaluating bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

